molecular formula C5H13ClN2O2S B2437932 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride CAS No. 2243509-15-9

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride

Cat. No. B2437932
CAS RN: 2243509-15-9
M. Wt: 200.68
InChI Key: CAFBPJNOQMLHIJ-UHFFFAOYSA-N
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Description

“5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride” is a chemical compound with diverse applications in scientific research. It has a CAS Number of 2243509-15-9 .


Synthesis Analysis

The synthesis of this compound involves a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol . This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10 (8,9)5-4-7;/h6H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot elimination and inter-/intramolecular double aza-Michael addition .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.69 . It is a powder at room temperature .

Scientific Research Applications

1. Synthesis and Library Production

  • Multicapillary Flow Reactor Synthesis : A study by Ullah et al. (2012) utilized microwave-assisted, continuous-flow organic synthesis (MACOS) for creating a library of 1,2,5-thiadiazepane 1,1-dioxides. This method achieved high purity and yields, marking a significant advancement in the field of organic synthesis (Ullah et al., 2012).

  • Automated Library Synthesis : Zang et al. (2012) reported the automated synthesis of a triazolated 1,2,5-thiadiazepane 1,1-dioxide library. Utilizing an automated parallel synthesis platform, they successfully prepared 94 out of 96 possible products, demonstrating the potential for large-scale production (Zang et al., 2012).

2. Chemical Reactions and Molecular Studies

  • Ring Contraction and Application : Fülöpová et al. (2015) explored the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process opens avenues for creating pharmacologically relevant derivatives (Fülöpová et al., 2015).

  • DFT Study on Molecular Structures : A study by Haghdadi et al. (2016) used density functional theory to analyze the structures and stabilities of 1,2,7-thiadiazepane 1,1-dioxide, providing insights into the molecular properties of such compounds (Haghdadi et al., 2016).

3. Synthesis and Application of Derivatives

  • Novel Thiadiazepan-1,1-dioxide-4-ones : Fenster et al. (2011) conducted the synthesis of a 184-member library of thiadiazepan-1,1-dioxide-4-ones, showcasing the versatility of these compounds in creating a diverse array of derivatives (Fenster et al., 2011).

  • Solid-Phase Synthesis of Derivatives : Fülöpová and Krchňák (2014) reported the solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, indicating a method for efficient and versatile derivative production (Fülöpová & Krchňák, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFBPJNOQMLHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNS(=O)(=O)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride

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